molecular formula C14H18BF3O2 B1338659 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane CAS No. 475250-54-5

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

Cat. No. B1338659
CAS RN: 475250-54-5
M. Wt: 286.1 g/mol
InChI Key: FBUQCNKMNNXCHY-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane” is a complex organic compound . It is a derivative of boric acid and has a unique structure that contributes to its biological activity and pharmacological effects .


Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . In one example, 4-bromo-2-fluoroaniline was dissolved in 1,4-dioxane. Under stirring conditions, triethylamine, NiCl2, and borane were mixed under nitrogen .


Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . It is stable to water and air, making it a valuable nucleophile in the Suzuki reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure characteristics, conformation, and some special physical and chemical properties .

Scientific Research Applications

Glucose Detection

This compound has been used in the development of a glucose-selective probe . The probe’s fluorescence increases proportionally with the glucose concentration, making it useful for continuous control of blood glucose levels . This is particularly important for the effective treatment of diabetes .

In Vivo Continuous Glucose Monitoring

The compound has demonstrated its utility in in vivo continuous glucose monitoring . It has shown to be effective for 12 times longer than enzymatic systems by protecting the dye from reactive oxygen species .

Carbon-Carbon Coupling Reactions

Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Cancer Treatment

Due to their unique structure, they have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Suzuki Reaction

Arylboronic acid, which this compound is a derivative of, is one of the important nucleophiles in the Suzuki reaction . It is economical, easy to obtain, and stable to water and air, making it widely applicable .

Synthesis of Fluorine-Containing Drugs

Fluorine-containing compounds are widely used in medicine. The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . This compound can be used in the synthesis of such drugs .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-7-5-6-8-11(10)14(16,17)18/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUQCNKMNNXCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458090
Record name 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

CAS RN

475250-54-5
Record name 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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